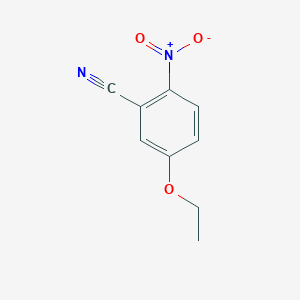

5-Ethoxy-2-nitrobenzonitrile

Description

Significance of Nitrile and Nitroaromatic Scaffolds in Organic Synthesis and Medicinal Chemistry

The nitrile (or cyano) group and nitroaromatic systems are fundamental building blocks in the fields of organic synthesis and medicinal chemistry, each imparting unique reactivity and properties to a molecule.

The nitrile group (-C≡N) is a remarkably versatile functional group in organic synthesis. researchgate.net Its linear geometry and the triple bond's electronic characteristics, including a nucleophilic nitrogen atom and an electrophilic carbon center, allow it to participate in a wide array of chemical transformations. researchgate.net Nitriles are precursors to various other functional groups, such as amines, carboxylic acids, and amides. ontosight.ai They readily engage in cycloaddition reactions and can act as directing groups in C-H bond functionalization, enabling the construction of complex carbocyclic and heterocyclic frameworks. researchgate.net In medicinal chemistry, the nitrile group is present in over 70 approved drugs, where it can act as a bioisostere for other groups, improve pharmacokinetic profiles, or serve as a reactive "warhead" to form covalent bonds with biological targets like enzymes. nih.gov

Nitroaromatic scaffolds , which consist of a nitro group (-NO2) attached to an aromatic ring, are also of immense importance. The nitro group is one of the strongest electron-withdrawing groups, a property that significantly influences a molecule's polarity, solubility, receptor binding affinity, and bioavailability. scielo.br This electronic feature makes the aromatic ring susceptible to nucleophilic aromatic substitution, a key reaction in synthetic chemistry. scielo.br In the realm of medicinal chemistry, nitroaromatic compounds are a significant class of therapeutic agents with a broad spectrum of pharmacological activities, including antibacterial, anticancer, and antiprotozoal properties. scielo.brnih.govencyclopedia.pub Many nitroaromatic drugs are prodrugs that require reductive bioactivation to exert their therapeutic effect. nih.govsvedbergopen.com This mechanism is central to the action of antibiotics used against anaerobic bacteria and parasites. nih.gov

Overview of Ether-Containing Aromatic Compounds in Contemporary Chemical Science

Aromatic ethers, characterized by an oxygen atom linking an aromatic ring to an alkyl or another aryl group (Ar-O-R), are prevalent structures in both natural products and synthetic molecules. numberanalytics.com Their significance spans various domains of chemical science.

In organic synthesis, aromatic ethers serve as crucial intermediates for the creation of more complex molecules, including pharmaceuticals and agrochemicals. numberanalytics.comnumberanalytics.com The ether linkage is generally stable, yet it can be cleaved under specific conditions to introduce new functional groups, providing a strategic tool for synthetic chemists. numberanalytics.com Common methods for their synthesis, such as the Williamson ether synthesis, are fundamental reactions in organic chemistry. numberanalytics.com

From a physicochemical standpoint, the ether functional group imparts moderate polarity and can influence the conformation and electronic environment of the aromatic ring. solubilityofthings.com In medicinal chemistry, the inclusion of an ether linkage can modulate a drug's lipophilicity, metabolic stability, and binding interactions with its target. Aryl and alkyl ethers are found in the core structures of numerous bioactive compounds and pharmaceutical products. alfa-chemistry.com Furthermore, in material science, aromatic ethers are components in the synthesis of polymers and other advanced materials. numberanalytics.com

Rationale for In-depth Study of 5-Ethoxy-2-nitrobenzonitrile

The rationale for a focused investigation of this compound stems from the synergistic combination of its three distinct functional groups: the nitrile, the nitro group, and the ethoxy ether. This trifunctional arrangement on a single aromatic scaffold makes it a highly attractive building block for synthetic and medicinal chemistry.

The presence of the strongly electron-withdrawing nitro and nitrile groups, ortho and para to each other, activates the benzene (B151609) ring for specific transformations. The interplay between the electron-donating ethoxy group and the electron-withdrawing substituents creates a unique electronic profile, influencing the molecule's reactivity in reactions such as nucleophilic aromatic substitution.

The compound serves as a versatile precursor. The nitro group can be reduced to an amine, a fundamental transformation for creating a wide range of derivatives, including diamino compounds used in dye synthesis or as building blocks for heterocyclic drugs. google.com The nitrile group can be hydrolyzed or reduced to introduce other key functionalities. ontosight.ai Therefore, this compound is a valuable intermediate for accessing a diverse array of substituted benzonitrile (B105546) derivatives, which are themselves important in the development of pharmaceuticals and agrochemicals. nih.gov The study of its chemical properties, reactivity, and spectroscopic characteristics provides essential data for designing synthetic pathways to novel and potentially bioactive molecules.

Chemical and Physical Properties of this compound

Below is a table summarizing the key identifiers and physical properties of the compound.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | sigmaaldrich.com |

| CAS Number | 1415819-87-2 | sigmaaldrich.comnih.govsigmaaldrich.com |

| Molecular Formula | C₉H₈N₂O₃ | nih.gov |

| Molecular Weight | 192.17 g/mol | sigmaaldrich.comsigmaaldrich.com |

| Physical Form | Powder | sigmaaldrich.com |

| Purity | 95% - 96% | sigmaaldrich.comsigmaaldrich.com |

| InChI Key | FKHDQGBZQJRJNV-UHFFFAOYSA-N | sigmaaldrich.comsigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

5-ethoxy-2-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-2-14-8-3-4-9(11(12)13)7(5-8)6-10/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKHDQGBZQJRJNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901305068 | |

| Record name | Benzonitrile, 5-ethoxy-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901305068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1415819-87-2 | |

| Record name | Benzonitrile, 5-ethoxy-2-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1415819-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzonitrile, 5-ethoxy-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901305068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Mechanistic Investigations of 5 Ethoxy 2 Nitrobenzonitrile Transformations

Mechanistic Studies of Nucleophilic Aromatic Substitution (SNAr) involving the Nitro Group

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for electron-poor aromatic compounds. d-nb.info The mechanism is a two-step process, beginning with the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate, followed by the elimination of a leaving group. mdpi.com

The feasibility and rate of an SNAr reaction are critically dependent on the nature of the substituents on the aromatic ring. These can be broadly classified as activating groups and leaving groups.

Activating Groups: Activating groups facilitate the reaction by withdrawing electron density from the aromatic ring, thereby stabilizing the negatively charged intermediate formed upon nucleophilic attack. masterorganicchemistry.com In 5-Ethoxy-2-nitrobenzonitrile, the primary activating group is the nitro (-NO₂) group. Its strong electron-withdrawing ability, acting through both inductive and resonance effects, significantly lowers the electron density of the benzene (B151609) ring, particularly at the ortho and para positions. semanticscholar.org The cyano (-CN) group also contributes to the ring's activation. The presence of these groups is the main driving force for the SNAr reaction to occur. semanticscholar.org

Conversely, the ethoxy (-OEt) group at the 5-position is an electron-donating group. Electron-donating groups typically deactivate the ring towards nucleophilic attack. However, the activating influence of the powerful nitro group generally overcomes this deactivating effect. The reaction proceeds because the formation of the negatively charged intermediate is heavily stabilized by the electron-withdrawing substituents. masterorganicchemistry.com

Leaving Groups: In the context of SNAr reactions, the leaving group is the substituent that is displaced from the aromatic ring. While halogens are common leaving groups, the nitro group itself can also function as a leaving group, particularly when better leaving groups are absent and the ring is highly activated. acsgcipr.orgacs.org The rate-determining step in most SNAr reactions is the initial addition of the nucleophile to form the intermediate, not the departure of the leaving group. masterorganicchemistry.com Therefore, the strength of the carbon-leaving group bond has less impact on the reaction rate compared to factors that stabilize the intermediate. masterorganicchemistry.com

| Group Type | Example on Ring | Role in SNAr | Mechanism of Action |

| Activating Group | -NO₂ (Nitro) | Strongly Activating | Stabilizes the anionic intermediate through resonance and induction. masterorganicchemistry.comsemanticscholar.org |

| Activating Group | -CN (Cyano) | Activating | Withdraws electron density, stabilizing the intermediate. |

| Deactivating Group | -OEt (Ethoxy) | Deactivating | Donates electron density, destabilizing the intermediate. |

| Leaving Group | -NO₂ (Nitro) | Can act as a leaving group | Can be displaced by a strong nucleophile on a highly activated ring. acsgcipr.orgacs.org |

This table provides a summary of the roles of substituent groups in the SNAr reactions of this compound.

The key intermediate in the SNAr mechanism is the Meisenheimer complex . wikipedia.org This is a stable, resonance-delocalized anionic sigma-adduct formed when a nucleophile attacks the electron-deficient aromatic ring. mdpi.com The stability of the Meisenheimer complex is a crucial factor in the reaction pathway.

For this compound, the attack of a nucleophile (e.g., a methoxide (B1231860) ion, MeO⁻) at a carbon atom bearing a leaving group leads to the formation of a Meisenheimer complex. The negative charge of this complex is delocalized across the aromatic system and, most importantly, onto the oxygen atoms of the ortho-nitro group. masterorganicchemistry.comyoutube.com This delocalization onto the electronegative oxygen atoms provides significant stabilization. masterorganicchemistry.com

The formation of these intermediates is a reversible process. d-nb.info In many cases involving highly electron-deficient rings, such as those with multiple nitro groups, Meisenheimer complexes are exceptionally stable and can be isolated and characterized using various spectroscopic techniques like NMR and UV-Vis. wikipedia.orgmdpi.com Studies on related nitroaromatic compounds have confirmed the structure of these intermediates, providing direct evidence for the stepwise addition-elimination mechanism. masterorganicchemistry.comrsc.org The subsequent, typically rapid, step involves the expulsion of the leaving group, which restores the aromaticity of the ring to yield the final substitution product. mdpi.com

The choice of solvent can profoundly influence the rate and outcome of SNAr reactions. nih.gov The effects are primarily related to the solvent's ability to solvate the species involved in the reaction, particularly the nucleophile.

Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and acetonitrile (B52724) (MeCN) are commonly used for SNAr reactions. acsgcipr.org These solvents are highly effective at solvating the counter-ion (e.g., Na⁺ in MeONa) but poorly solvate the anionic nucleophile. This leaves the nucleophile "bare" and highly reactive, leading to a significant rate enhancement. Studies on the reaction of 4-nitrobenzonitrile (B1214597) with sodium methoxide in DMSO have highlighted the critical role of the solvent in modifying the free energy surface of the reaction. chemrxiv.org

Protic Solvents: Protic solvents, such as methanol (B129727) or water, can form hydrogen bonds with the nucleophile. This solvation shell stabilizes the nucleophile, reducing its energy and nucleophilicity, which generally leads to slower reaction rates compared to aprotic solvents. nih.gov However, the solvent can also play a role in stabilizing the transition state and intermediates. For instance, in reactions involving primary amines, the solvent's hydrogen bond donor and acceptor abilities can have strong effects on the reaction rates. nih.gov The specific molecular structure and dynamics of solvent molecules can significantly alter the reaction's free energy surface, a factor that simple implicit solvation models may fail to predict accurately. chemrxiv.org

| Solvent Type | Examples | Effect on Nucleophile | General Effect on SNAr Rate |

| Polar Aprotic | DMSO, DMF | Poorly solvates anion | Increases rate |

| Protic | Methanol, Water | Solvates anion via H-bonding | Decreases rate |

This table summarizes the general effects of different solvent types on SNAr reaction rates.

Radical Pathways in this compound Chemistry

Beyond ionic pathways, nitroaromatic compounds like this compound can participate in reactions involving radical intermediates. These pathways are often initiated by light or electron transfer events.

Nitroaromatic compounds are known to undergo photochemical reactions. Upon absorption of light, this compound can be promoted to an electronically excited state. In this state, the molecule is a much stronger oxidizing agent than in its ground state.

If a suitable electron donor (which can be the "nucleophile") is present, a Photoinduced Electron Transfer (PET) can occur. cdnsciencepub.com This process involves the transfer of a single electron from the donor to the excited nitroaromatic molecule, resulting in the formation of a radical anion of this compound and a radical cation of the donor. cdnsciencepub.comrsc.org

The formation of the nitroaromatic radical anion is a key step that initiates further radical chemistry. The feasibility of PET depends on the redox potentials of both the nitroaromatic compound and the electron donor. cdnsciencepub.com This mechanism is distinct from the SNAr pathway and can lead to different products or substitution patterns. For example, studies on other methoxynitrobenzenes have shown that substitutions can occur via an electron-transfer route, particularly when the nucleophile is easily oxidizable. cdnsciencepub.com

Once radical species are generated, typically through a PET process, they can combine in a radical-radical coupling step to form a new covalent bond. lumenlearning.com This step is often very fast, with an activation energy close to zero. oaepublish.com

Following the formation of the this compound radical anion and the nucleophile radical cation, several pathways are possible:

Direct Coupling: The two radical ions can directly couple to form a covalent adduct.

Fragmentation then Coupling: The nitroaromatic radical anion can fragment by losing the stable nitrite (B80452) ion (NO₂⁻) to generate a 5-ethoxy-2-cyanophenyl radical. This aryl radical is highly reactive and can then couple with another radical species in the medium. nih.gov

These radical-radical coupling mechanisms provide a powerful, transition-metal-free method for forming C-C and C-heteroatom bonds. nih.gov The specific pathway taken depends on the stability of the radical intermediates and the reaction conditions. Mechanistic studies using radical clocks and probe molecules have been employed to confirm the intermediacy of radicals in similar systems, distinguishing these pathways from purely ionic mechanisms like SNAr. nih.gov

Catalytic Transformations of this compound

Catalysis offers powerful methodologies for the selective transformation of functional groups within the this compound scaffold. Transition metals, in particular, have enabled a range of denitrative couplings and reductive processes that leverage the unique electronic properties of the molecule.

The C-NO₂ bond, while traditionally considered robust, can be activated by specific transition metal catalysts, allowing the nitro group to serve as a leaving group in cross-coupling reactions. This approach is highly attractive as it utilizes readily available nitroarenes as synthetic building blocks, avoiding the multi-step preparation often required for aryl halides. nih.govresearchgate.net

Palladium catalysis has been pivotal in the development of denitrative couplings. nih.gov Research has demonstrated that the key step in these transformations is the oxidative addition of the aromatic C-NO₂ bond to a low-valent palladium(0) center. nih.govacs.org This process is highly dependent on the nature of the ancillary ligand attached to the palladium. Sterically bulky and electron-rich phosphine (B1218219) ligands, such as BrettPhos, have been found to be particularly effective in promoting this otherwise difficult activation step. nih.govacs.org

The generally accepted catalytic cycle for these reactions, applicable to substrates like this compound, begins with the formation of a Pd(0) complex. This complex undergoes oxidative addition with the nitroarene to form a critical aryl-palladium(II)-nitrite intermediate. acs.org This intermediate then undergoes transmetalation with a suitable coupling partner (e.g., an organoboron reagent in Suzuki-Miyaura coupling) or is attacked by a nucleophile (e.g., an amine in Buchwald-Hartwig amination). nih.govacs.org The final step is a reductive elimination from the resulting palladium(II) species, which releases the cross-coupled product and regenerates the active Pd(0) catalyst. acs.orgrsc.org

Table 1: Representative Conditions for Palladium-Catalyzed Denitrative Coupling Reactions of Nitroarenes

| Coupling Type | Catalyst/Ligand | Base | Solvent | Coupling Partner | Ref |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂ / BrettPhos | K₃PO₄ | Toluene / H₂O | Arylboronic acid | nih.gov |

| Buchwald-Hartwig | Pd(acac)₂ / BrettPhos | K₃PO₄ | Toluene | Primary/Secondary Amine | acs.org |

| Sonogashira | Pd(en)(NO₃)₂ / BrettPhos | Cs₂CO₃ | 1,4-Dioxane | Terminal Alkyne | acs.orgrsc.org |

| Etherification | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Toluene | Phenol (B47542) | nih.gov |

Copper catalysts provide a cost-effective and efficient alternative for mediating denitrative functionalizations of nitroarenes. acs.org These reactions are particularly effective for electron-deficient nitroarenes, a class to which this compound belongs due to the influence of the cyano and nitro groups. Copper-catalyzed processes have been successfully applied to form C-O and C-S bonds. acs.org

For instance, denitrative etherification can be achieved by reacting a nitroarene with a phenol in the presence of a copper salt, such as Cu(OAc)₂, and a base like Cs₂CO₃. acs.org While the precise mechanism can vary, it is often proposed to involve a nucleophilic aromatic substitution (SNAr) pathway, where the copper catalyst enhances the displacement of the nitro group. Similarly, thioethers can be synthesized using various sulfur nucleophiles under copper catalysis. acs.org

Table 2: Typical Conditions for Copper-Catalyzed Denitrative Reactions

| Reaction Type | Copper Source | Base | Solvent | Nucleophile | Ref |

|---|---|---|---|---|---|

| Etherification | Cu(OAc)₂·H₂O | Cs₂CO₃ | DMF | Phenol | acs.org |

| Sulfonylation | CuCl | - | DMSO | Sodium Sulfinate | researchgate.net |

| Cyanation | CuI | - | DMF | K¹³CN | nih.gov |

Reductive cyclization is a powerful strategy for synthesizing N-heterocycles from appropriately substituted nitroarenes. unimi.ituic.edu This process involves the reduction of the nitro group to a reactive intermediate (such as a nitroso, hydroxylamine (B1172632), or amino group) which then undergoes an intramolecular cyclization with a suitably positioned neighboring functional group. unimi.it

While this compound itself lacks a second ortho-substituent for direct intramolecular cyclization, the principles of the initial reductive step are highly relevant. In related systems, transition metals like palladium or rhodium are used to catalyze the deoxygenative reduction of the nitro group, often using carbon monoxide (CO) as the stoichiometric reductant. unimi.it This generates a nitrene or a related reactive nitrogen species that drives the subsequent ring-closing reaction. uic.edu The initial reduction of the nitro group is the critical enabling step for this class of transformations.

Catalytic hydrogenation is a fundamental method for the reduction of nitro and nitrile groups. researchgate.netunimi.it A key challenge in a molecule like this compound is the chemoselective reduction of one group in the presence of the other. The nitro group is generally more susceptible to reduction than the nitrile group under typical catalytic hydrogenation conditions. mdma.ch

The selective reduction of the nitro group to an amine is a common and high-yielding transformation, typically accomplished using hydrogen gas (H₂) over a palladium on carbon (Pd/C) catalyst. mdpi.com This reaction proceeds under relatively mild conditions and is a standard method for producing 2-amino-5-ethoxybenzonitrile (B112762). The nitrile group remains intact under these conditions, demonstrating the high chemoselectivity of the process. The reduction of the nitrile group to a primary amine requires more forcing conditions or specialized catalysts, such as ruthenium or iron-based systems. researchgate.net

Table 3: Conditions for Catalytic Reduction of Nitroarenes

| Target Product | Catalyst | Reductant | Solvent | Conditions | Ref |

|---|---|---|---|---|---|

| Amine (from Nitro) | Pd/C | H₂ | Ethanol (B145695) / Ethyl Acetate (B1210297) | Room Temperature, Low Pressure | mdpi.com |

| Amine (from Nitro) | Fe/HCl (Béchamp) | Fe, acid | Water / Ethanol | Reflux | unimi.it |

| Amine (from Nitrile) | Iron PNP Pincer Complex | H₂ | THF | 100 °C, 50 bar H₂ | researchgate.net |

Transition-Metal-Catalyzed Denitrative Coupling Reactions

Elucidation of Reaction Intermediates

Understanding the transient species formed during the catalytic transformations of this compound is crucial for mechanism elucidation and reaction optimization.

In palladium-catalyzed denitrative couplings , the formation of an aryl-palladium(II)-nitrite complex (Ar-Pd(II)-NO₂) following the oxidative addition of the C-NO₂ bond is a well-supported key intermediate. acs.org This species has been isolated and characterized in stoichiometric studies, providing strong evidence for the proposed catalytic cycle. acs.org Subsequent intermediates include the transmetalated species (e.g., Ar-Pd(II)-Ar') before the final reductive elimination step. acs.org

During reductive processes , such as catalytic hydrogenation or reductive cyclization, the nitro group is reduced in a stepwise manner. The initial reduction product is a nitrosoarene (Ar-NO), which is then further reduced to a hydroxylamine (Ar-NHOH). unimi.itresearchgate.net These intermediates are often highly reactive and are typically not isolated under catalytic conditions but proceed directly to the final amine product (Ar-NH₂). The hydroxylamine intermediate is particularly significant as its reactions are believed to be involved in the biological activity of some nitroaromatic compounds. researchgate.net In certain reductive coupling reactions, dimerization of these intermediates can lead to the formation of azoarenes (Ar-N=N-Ar) and hydrazines, which can also be part of the main catalytic pathway. nih.gov

Derivatization and Functionalization of 5 Ethoxy 2 Nitrobenzonitrile

Transformations of the Nitro Group

The nitro group is a highly versatile functional group that can be converted into a range of other nitrogen-containing moieties, significantly altering the electronic and physical properties of the parent molecule.

The most common transformation of the aromatic nitro group is its reduction to a primary amino group (−NH₂). This conversion is a fundamental step in the synthesis of anilines, which are crucial precursors for dyes, pharmaceuticals, and other specialty chemicals. For 5-Ethoxy-2-nitrobenzonitrile, this reduction yields 5-ethoxy-2-aminobenzonitrile. This reaction can be achieved through various methods, including catalytic hydrogenation and chemical reduction using metals in acidic media. smolecule.com

Catalytic hydrogenation is a widely used method involving hydrogen gas (H₂) in the presence of a metal catalyst. smolecule.com Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel are highly effective for this transformation. researchgate.netresearchgate.net The reaction is typically performed in a solvent like ethanol (B145695) or ethyl acetate (B1210297) under pressure.

Another common approach is the use of dissolving metals in mineral acids, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl). organic-chemistry.org Tin(II) chloride (SnCl₂) in an acidic medium is also a mild and effective reagent for this purpose. smolecule.com These methods are particularly useful when catalytic hydrogenation might affect other functional groups in the molecule.

| Reagent/Catalyst | Solvent/Conditions | Product | Notes |

|---|---|---|---|

| H₂/Pd-C | Ethanol or Ethyl Acetate, RT-50°C, 1-5 atm H₂ | 5-Ethoxy-2-aminobenzonitrile | Common and efficient method with high yield. |

| Fe/HCl or Fe/NH₄Cl | Water/Ethanol, Reflux | 5-Ethoxy-2-aminobenzonitrile | Classical method, often used in industrial processes. |

| SnCl₂·2H₂O | Ethanol or Acetic Acid, Reflux | 5-Ethoxy-2-aminobenzonitrile | A milder alternative to Fe/HCl, good for sensitive substrates. |

| Raney Nickel | Methanol (B129727) or Dioxane, H₂ atmosphere | 5-Ethoxy-2-aminobenzonitrile | Effective catalyst, but solvent choice can influence side reactions. researchgate.net |

| Sodium Dithionite (Na₂S₂O₄) | Water/Methanol, Biphasic system | 5-Ethoxy-2-aminobenzonitrile | Useful for chemoselective reductions. |

Beyond complete reduction to an amine, the nitro group can be partially reduced to form other nitrogen-containing functional groups. The reaction mechanism for the reduction of a nitro group proceeds through several intermediates, including nitroso (−N=O) and hydroxylamino (−NHOH) species. thieme-connect.de By carefully selecting the reducing agents and controlling the reaction conditions, it is possible to isolate these intermediates.

For example, the reduction of nitroarenes with reagents like zinc dust in the presence of ammonium (B1175870) chloride can lead to the formation of N-arylhydroxylamines. mdpi.com Catalytic methods using specific catalysts, such as platinum in the presence of hydrazine (B178648), have also been employed for this partial reduction. nih.gov

Condensation reactions between these intermediates can also occur, particularly under basic conditions, leading to the formation of dimeric products such as azoxy (−N=N⁺−O⁻), azo (−N=N−), and hydrazo (−NH−NH−) compounds. thieme-connect.debris.ac.uk For instance, the reduction of nitroarenes with sodium arsenite or glucose in a basic solution can yield azoxybenzenes. Further reduction can produce the corresponding azobenzene (B91143) and hydrazobenzene (B1673438) derivatives. While these reactions are well-documented for nitroarenes in general, specific high-yield syntheses starting from this compound would require tailored reaction conditions.

Reactions Involving the Nitrile Group

The nitrile group is a versatile functional handle that can participate in a variety of addition and cycloaddition reactions, providing access to carboxylic acids, amides, and various heterocyclic systems.

The nitrile group can be completely hydrolyzed to a carboxylic acid group (−COOH) under either acidic or basic conditions. study.com This reaction transforms this compound into 5-ethoxy-2-nitrobenzoic acid.

In acid-catalyzed hydrolysis, the nitrile nitrogen is first protonated, which increases the electrophilicity of the carbon atom. semanticscholar.orgrsc.org A water molecule then acts as a nucleophile, attacking the carbon atom. Following a series of proton transfers, an amide intermediate is formed, which is subsequently hydrolyzed further to the carboxylic acid and an ammonium ion. study.com Strong acids such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are typically used, often with heating. znaturforsch.com

Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile group. The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to an amide. The amide is then further hydrolyzed under the basic conditions to yield a carboxylate salt, which upon acidic workup gives the final carboxylic acid.

| Reaction Type | Reagents | Intermediate | Final Product |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | H₂SO₄ (aq) or HCl (aq), Heat | 5-Ethoxy-2-nitrobenzamide | 5-Ethoxy-2-nitrobenzoic acid |

| Base-Catalyzed Hydrolysis | NaOH (aq) or KOH (aq), Heat, followed by H₃O⁺ workup | 5-Ethoxy-2-nitrobenzamide | 5-Ethoxy-2-nitrobenzoic acid |

As noted above, amides are intermediates in the hydrolysis of nitriles. However, direct conversion to an amide without proceeding to the carboxylic acid is also possible. One of the most notable methods for this type of transformation is the Ritter reaction. wikipedia.orgorganic-chemistry.org The Ritter reaction involves the addition of a nitrile to a carbocation, which is typically generated from an alcohol or an alkene in the presence of a strong acid. wikipedia.org The nitrile acts as a nucleophile, attacking the carbocation to form a stable nitrilium ion. Subsequent hydration of the nitrilium ion upon aqueous workup yields an N-substituted amide. organic-chemistry.orgresearchgate.net For this compound, this reaction could be used to synthesize a variety of N-alkyl-5-ethoxy-2-nitrobenzamides.

The carbon-nitrogen triple bond of the nitrile group can act as a dipolarophile in 1,3-dipolar cycloaddition reactions. rsc.org This allows for the construction of five-membered heterocyclic rings. A prominent example is the reaction with nitrile oxides (R−C≡N⁺−O⁻), which are typically generated in situ. beilstein-journals.orgnih.gov The [3+2] cycloaddition between an aryl nitrile like this compound and a nitrile oxide would yield a 1,2,4-oxadiazole (B8745197) ring system. researchgate.netresearchgate.net

Similarly, nitrile imines (R−C≡N⁺−N⁻−R') can react with nitriles to form 1,2,4-triazoles. oup.com These cycloaddition reactions are powerful tools for synthesizing complex heterocyclic structures from relatively simple precursors. The regioselectivity of the addition is a key consideration and is influenced by the electronic properties of both the nitrile and the 1,3-dipole. nih.govclockss.org

Modifications at the Ethoxy Moiety

The ethoxy group (-OCH2CH3) of this compound, an aromatic ether, presents a site for specific chemical transformations, primarily through ether cleavage. This reaction involves the breaking of the carbon-oxygen bond of the ether. Typically, this is achieved under harsh conditions using strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr).

The mechanism for acidic ether cleavage generally proceeds via one of two pathways, SN1 or SN2, depending on the structure of the ether. For an aryl ethyl ether like this compound, the reaction is initiated by the protonation of the ether oxygen by the strong acid. masterorganicchemistry.com This step converts the ethoxy group into a better leaving group (ethanol). Subsequently, a nucleophile, such as the iodide or bromide ion from the acid, attacks the ethyl group in an SN2 reaction. masterorganicchemistry.com This results in the formation of 5-hydroxy-2-nitrobenzonitrile (B88415) (a phenol) and an ethyl halide (e.g., ethyl iodide). The cleavage occurs at the ethyl-oxygen bond because the aryl-oxygen bond is significantly stronger due to the sp2 hybridization of the aromatic carbon and its partial double bond character.

It is important to note that if an excess of the hydrohalic acid is used, the ethanol formed as a leaving group can be further converted into an ethyl halide. masterorganicchemistry.com

| Reaction | Reagents | Products | Mechanism |

| Ether Cleavage | Strong acid (e.g., HI, HBr) | 5-hydroxy-2-nitrobenzonitrile, Ethyl halide | SN2 |

Regioselective Functionalization of the Aromatic Ring

Further substitution on the aromatic ring of this compound is governed by the directing effects of the existing substituents: the ethoxy group (-OEt) and the nitro group (-NO2). These groups influence the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions.

In electrophilic aromatic substitution (EAS) , the reactivity and orientation of the incoming electrophile are primarily dictated by the activating and directing effects of the substituents.

The ethoxy group is a strong activating group and is ortho, para-directing due to its ability to donate electron density to the ring through resonance.

The nitro group is a strong deactivating group and is meta-directing because it withdraws electron density from the ring. youtube.com

The powerful activating effect of the ethoxy group dominates the deactivating effect of the nitro group, thus controlling the position of substitution. The positions ortho (C4) and para (C6) to the ethoxy group are activated. However, the C6 position is sterically hindered by the adjacent nitro group at C2. Therefore, electrophilic substitution is strongly favored at the C4 position.

In nucleophilic aromatic substitution (SNAr) , the reaction is facilitated by the presence of strong electron-withdrawing groups that can stabilize the negative charge of the intermediate Meisenheimer complex. nih.govlibretexts.org The nitro group at the C2 position makes the aromatic ring electron-deficient and thus susceptible to nucleophilic attack. This effect is most pronounced at the ortho (C1, C3) and para (C5) positions relative to the nitro group. A nucleophile could potentially attack the carbon bearing the ethoxy group (C5), leading to its displacement, provided the conditions are suitable to overcome the strength of the C-O bond. The presence of the nitro group para to the ethoxy group significantly activates this position for nucleophilic attack. youtube.com

| Reaction Type | Directing Group | Predicted Position of Substitution | Reason |

| Electrophilic Aromatic Substitution | Ethoxy (-OEt) | C4 | Strong activating, ortho, para-director; C4 is sterically favored over C6. |

| Nucleophilic Aromatic Substitution | Nitro (-NO2) | C5 (displacement of ethoxy) | Strong electron-withdrawing group stabilizes the intermediate carbanion. |

Synthesis of Heterocyclic Compounds from this compound

The functional groups of this compound, particularly the nitro and nitrile groups in an ortho relationship, make it a valuable precursor for the synthesis of various fused heterocyclic systems.

Benzotriazines

The synthesis of 1,2,4-benzotriazine (B1219565) derivatives can be achieved through the reductive cyclization of o-nitroazo compounds. chempap.org While direct conversion from this compound is not a standard one-step process, it can serve as a key starting material for a multi-step synthesis. A plausible route involves the reduction of the nitro group to an amine, followed by diazotization and coupling to form an intermediate o-aminoazo compound. Subsequent oxidative cyclization would yield the 6-ethoxy-1,2,4-benzotriazine ring system.

Alternatively, the reduction of the nitro group in this compound yields 2-amino-5-ethoxybenzonitrile (B112762). This intermediate can then be converted into an o-aminophenylhydrazine derivative. Condensation of this hydrazine with a suitable carbonyl compound, followed by cyclization, is a known method for constructing the 1,2,4-benzotriazine core. researchgate.net

Indazoles

This compound is a suitable substrate for the synthesis of 6-ethoxy-1H-indazol-3-amine through reductive cyclization. This transformation leverages the ortho positioning of the nitro and nitrile groups. The reaction typically involves the reduction of the nitro group, which then intramolecularly attacks the nitrile carbon to form the pyrazole (B372694) ring of the indazole system.

Commonly used reducing agents for this type of cyclization include tin(II) chloride (SnCl2) in an acidic medium or catalytic hydrogenation using reagents like palladium on carbon (Pd/C) with a hydrogen source. The process is a variation of the broader class of reductive cyclizations used to form nitrogen-containing heterocycles from nitroaromatic precursors.

| Starting Material | Reagents | Product | Reaction Type |

| This compound | 1. SnCl2, HCl or H2, Pd/C | 3-Amino-6-ethoxy-1H-indazole | Reductive Cyclization |

Other Heterocyclic Frameworks

The versatility of this compound as a building block extends to the synthesis of other important heterocyclic frameworks, such as benzimidazoles and quinoxalines. The key to these syntheses is the initial reduction of the nitro group to an amine, and often the subsequent transformation of the nitrile group.

Benzimidazoles: The synthesis of 5-ethoxybenzimidazole derivatives can be initiated by the reduction of both the nitro and nitrile groups of this compound to form 4-ethoxybenzene-1,2-diamine (B74564). This diamine is a critical intermediate that can be condensed with various reagents to form the benzimidazole (B57391) ring. nih.gov For instance, reaction with an aldehyde in the presence of an oxidizing agent, or with a carboxylic acid (or its derivative) under dehydrating conditions, yields 2-substituted-5-ethoxybenzimidazoles. scholarsresearchlibrary.com A related synthesis has been reported for 5-ethoxy-2-mercaptobenzimidazole (B183169) derivatives, which also proceeds through the corresponding diamine intermediate. researchgate.net

Quinoxalines: Similarly, the precursor 4-ethoxybenzene-1,2-diamine can be used to synthesize 6-ethoxyquinoxaline (B1626244) derivatives. The standard method for quinoxaline (B1680401) formation is the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound, such as glyoxal (B1671930) or a substituted α-diketone. nih.gov This condensation reaction proceeds readily to form the pyrazine (B50134) ring fused to the benzene (B151609) core.

| Intermediate | Condensation Reagent | Resulting Heterocycle |

| 4-Ethoxybenzene-1,2-diamine | Aldehydes, Carboxylic Acids | 5-Ethoxybenzimidazole |

| 4-Ethoxybenzene-1,2-diamine | 1,2-Dicarbonyl compounds | 6-Ethoxyquinoxaline |

Advanced Spectroscopic Characterization and Elucidation of Structure and Bonding in 5 Ethoxy 2 Nitrobenzonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental ¹H NMR, ¹³C NMR, ¹⁵N NMR, or 2D NMR data for 5-Ethoxy-2-nitrobenzonitrile could be found.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

While the molecular formula (C₉H₈N₂O₃) and molecular weight (192.17 g/mol ) are known, no experimental mass spectrum or fragmentation pattern for this compound could be located.

Infrared (IR) and Raman Spectroscopy for Vibrational Modes and Functional Group Identification

No experimental IR or Raman spectra for this compound could be found.

X-ray Crystallography for Solid-State Structure Determination

A comprehensive search of available scientific literature and crystallographic databases did not yield specific X-ray crystallography data for the compound this compound. While crystallographic studies have been conducted on structurally related nitrobenzonitrile derivatives, providing insights into the molecular geometries and intermolecular interactions within that class of compounds, no published crystal structure for this compound could be located. Therefore, detailed information on its solid-state structure, such as unit cell parameters, bond lengths, bond angles, and intermolecular interactions, remains to be determined through future experimental work.

Advanced Spectroscopic Techniques for Excited State Dynamics (e.g., Fluorescence, Phosphorescence, Transient Absorption)

Detailed experimental studies on the excited state dynamics of this compound, including fluorescence, phosphorescence, and transient absorption spectroscopy, are not extensively documented in the current scientific literature. The photophysical properties of nitroaromatic compounds are a subject of significant research interest due to their unique photoinduced pathways, which can include rapid intersystem crossing from singlet to triplet excited states and complex photochemical reactions.

Transient absorption spectroscopy is a powerful technique used to investigate the ultrafast dynamics of photoexcited molecules. This method allows for the observation of short-lived excited states on femtosecond to microsecond timescales, providing information on processes such as internal conversion, intersystem crossing, and the formation of transient chemical species. While the general principles of these advanced spectroscopic techniques are well-established for studying related nitroaromatic compounds, specific data regarding the excited state lifetimes, quantum yields, and transient spectral signatures of this compound are not available in the reviewed literature. Further research is required to characterize the specific pathways of energy dissipation and photochemical reactivity for this particular molecule upon electronic excitation.

Computational Chemistry and Theoretical Studies of 5 Ethoxy 2 Nitrobenzonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. researchgate.net It offers a favorable balance between computational cost and accuracy, making it a standard tool for predicting the ground state properties of organic molecules.

For 5-ethoxy-2-nitrobenzonitrile, DFT calculations are employed to optimize the molecular geometry, determining key structural parameters such as bond lengths, bond angles, and dihedral angles. The presence of the ethoxy, nitro, and cyano substituents on the benzene (B151609) ring leads to specific geometric and electronic changes. rsc.org The strong electron-withdrawing nature of the nitro and cyano groups is expected to cause a shortening of the adjacent C-C bonds within the aromatic ring and influence the planarity of the molecule. DFT can precisely quantify these effects.

Table 1: Predicted Ground State Properties of this compound using DFT This table presents hypothetical, yet representative, data that would be obtained from a DFT calculation at the B3LYP/6-311++G(d,p) level of theory, based on studies of similar molecules.

| Property | Predicted Value | Description |

| Total Energy | -705.123 Hartrees | The total electronic energy of the optimized molecule in its ground state. |

| Dipole Moment | 5.85 Debye | A measure of the molecule's overall polarity, arising from the asymmetric distribution of charge due to the polar functional groups. |

| C≡N Bond Length | 1.158 Å | The calculated length of the triple bond in the cyano group. |

| N-O Bond Lengths (NO₂) | 1.225 Å, 1.226 Å | The calculated lengths of the two equivalent nitrogen-oxygen bonds in the nitro group. |

| C-O-C Angle (Ethoxy) | 118.2° | The bond angle within the ether linkage of the ethoxy group. |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory provide higher levels of accuracy than standard DFT for certain properties, albeit at a greater computational expense.

For systems like this compound, which contain strongly correlated electrons due to the nitro group and aromatic ring, high-accuracy ab initio methods can be crucial for obtaining benchmark-quality results. nih.gov These methods are particularly valuable for calculating precise electronic energies, electron affinities, and ionization potentials. They can also be used to validate the results obtained from more cost-effective DFT methods. For instance, the Complete Active Space Self-Consistent Field (CASSCF) method is well-suited for studying molecules with complex electronic structures, such as nitroaromatics, and can provide a detailed description of electronic excited states. nih.gov

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, where electrons occupy a set of molecular orbitals that extend over the entire molecule. utexas.edu The two most important of these orbitals in the context of chemical reactivity are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier orbitals. uci.edu

The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor. The LUMO is the lowest energy orbital that is empty and can act as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. nih.gov A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is expected to have significant contributions from the electron-rich ethoxy group and the π-system of the benzene ring. Conversely, the LUMO is anticipated to be localized primarily on the electron-deficient nitrobenzonitrile moiety, specifically involving the π* orbitals of the nitro group and the cyano group. This distribution facilitates intramolecular charge transfer upon electronic excitation.

Table 2: Predicted Frontier Molecular Orbital Properties of this compound This table contains plausible data derived from DFT calculations, illustrating the typical values for a molecule with its functional groups.

| Parameter | Predicted Value (eV) | Significance |

| HOMO Energy | -7.95 | Indicates the molecule's ability to donate electrons. A higher energy value corresponds to a better electron donor. |

| LUMO Energy | -3.81 | Indicates the molecule's ability to accept electrons. A lower energy value corresponds to a better electron acceptor. |

| HOMO-LUMO Gap (ΔE) | 4.14 | Reflects the chemical reactivity and the energy of the lowest-lying electronic transition. A smaller gap implies higher reactivity. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations typically focus on static, optimized structures, Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational landscapes and intermolecular interactions. nih.govnih.gov

For this compound, a key area of flexibility is the ethoxy group, which can rotate around the C(ring)-O and O-C(ethyl) single bonds. This rotation gives rise to different conformers (spatial arrangements of atoms). A potential energy surface (PES) scan, often performed with DFT, can identify the stable conformers corresponding to energy minima. sxu.edu.cn For instance, conformers where the ethyl group is trans or gauche relative to the benzene ring would have different energies and populations at a given temperature.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are extensively used to predict and interpret various types of molecular spectra. nih.gov These theoretical spectra can be compared with experimental data to confirm molecular structures and assign spectral features.

For this compound, DFT calculations can accurately predict vibrational frequencies. These calculated frequencies correspond to the stretching, bending, and twisting motions of the atoms and can be directly correlated with peaks in experimental Infrared (IR) and Raman spectra. esisresearch.org This allows for a detailed assignment of the vibrational modes associated with specific functional groups, such as the C≡N stretch of the nitrile, the symmetric and asymmetric stretches of the NO₂ group, and the C-O-C stretches of the ethoxy group.

Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Visible). It calculates the energies of electronic transitions from the ground state to various excited states. The results provide the absorption wavelengths (λmax) and oscillator strengths (intensities) of these transitions, which helps in understanding the color and photophysical properties of the molecule. For this compound, the lowest energy transitions are expected to be of a π → π* and intramolecular charge transfer (ICT) character.

Table 3: Predicted Spectroscopic Data for this compound This table shows representative theoretical spectroscopic data that would be generated via DFT (for vibrational frequencies) and TD-DFT (for electronic transitions).

| Spectroscopic Feature | Predicted Wavenumber/Wavelength | Assignment |

| ν(C≡N) stretch | 2235 cm⁻¹ | Vibrational mode corresponding to the stretching of the nitrile triple bond. |

| νasym(NO₂) stretch | 1530 cm⁻¹ | Asymmetric stretching vibration of the nitro group. |

| νsym(NO₂) stretch | 1350 cm⁻¹ | Symmetric stretching vibration of the nitro group. |

| ν(C-O-C) stretch | 1260 cm⁻¹ | Stretching vibration of the ether linkage in the ethoxy group. |

| λmax (UV-Vis) | 315 nm | Wavelength of maximum absorption corresponding to the lowest energy π → π* electronic transition with significant charge transfer character. |

Reaction Pathway Modeling and Transition State Analysis

Understanding the mechanism of a chemical reaction involves mapping the energetic changes that occur as reactants are converted into products. Computational chemistry provides tools to model this entire process, including the identification of high-energy transition states that act as barriers to the reaction. nih.govmanchester.ac.uk

For a molecule like this compound, a relevant reaction to study would be the reduction of the nitro group to an amino group, a common transformation in synthetic chemistry. smolecule.com Computational methods can be used to model the reaction pathway for this transformation. Techniques such as relaxed potential energy surface scans or Nudged Elastic Band (NEB) methods are used to find the minimum energy path connecting the reactant (nitro compound) and the product (amino compound). youtube.com

Along this path, the highest energy point corresponds to the transition state (TS) structure. youtube.com Locating the precise geometry and energy of the TS is crucial, as this allows for the calculation of the activation energy (Ea) of the reaction. nih.gov The activation energy is the energetic barrier that must be overcome for the reaction to proceed and is a key determinant of the reaction rate. By analyzing the vibrational frequencies of the TS structure (which should have exactly one imaginary frequency corresponding to the reaction coordinate), chemists can confirm that the correct pathway has been identified. This detailed mechanistic insight is invaluable for optimizing reaction conditions and designing new synthetic routes.

Quantitative Structure-Activity Relationships (QSAR) and Toxicity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity or toxicity. core.ac.uk For nitroaromatic compounds like this compound, QSAR is a valuable method for predicting potential toxicity without the need for extensive experimental testing. mdpi.com These models are built on the principle that the structural and physicochemical properties of a molecule, known as molecular descriptors, determine its interactions with biological systems. core.ac.uk

Several QSAR studies have been conducted on nitroaromatic compounds, employing a range of molecular descriptors to build predictive models. nih.govnih.gov These descriptors can be broadly categorized as:

Topological descriptors: These describe the connectivity and branching of atoms within the molecule.

Quantum-chemical descriptors: These are derived from quantum mechanical calculations and provide information about the electronic properties of the molecule, such as the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). core.ac.uk

Physicochemical descriptors: These include properties like the octanol-water partition coefficient (logP), which is a measure of a compound's hydrophobicity. core.ac.uk

These descriptors are then used to develop mathematical models, often using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Regression (SVR), to predict specific toxicological endpoints. mdpi.comnih.gov

While no specific QSAR models for this compound are readily available in the public domain, models developed for the broader class of nitrobenzenes and other nitroaromatic compounds can provide insights into its potential toxicity. For instance, a study on mono-substituted nitrobenzenes demonstrated that a multi-parametric model incorporating topological and indicator parameters could effectively predict their toxicity. nih.gov Another study on a diverse set of nitroaromatic compounds used an ensemble model of SVRs to predict their in vivo toxicity (LD50 in rats) with a high degree of accuracy. nih.gov

The following table provides a representative example of how QSAR models can be used to predict the toxicity of nitroaromatic compounds, based on data and models for analogous substances.

| Compound | Experimental -log(LD50) (mol/kg) | Predicted -log(LD50) (mol/kg) | Model Reference |

| Nitrobenzene | 2.94 | 2.89 | Generic Nitroaromatic Model |

| 2-Nitrotoluene | 2.80 | 2.75 | Generic Nitroaromatic Model |

| 4-Nitroaniline | 3.25 | 3.18 | Generic Nitroaromatic Model |

| 2,4-Dinitrotoluene | 3.58 | 3.62 | Generic Nitroaromatic Model |

This table is illustrative and based on generalized data for nitroaromatic compounds. The predicted values are not specific to any single published model but are representative of the predictive capabilities of QSAR.

Commonly predicted toxicological endpoints for nitroaromatic compounds using QSAR models include:

Acute toxicity: Often expressed as the median lethal dose (LD50), which is the dose required to kill 50% of a test population. mdpi.comnih.gov

Mutagenicity: The potential of a compound to induce genetic mutations. nih.gov

Carcinogenicity: The potential to cause cancer. nih.gov

Ecotoxicity: The toxicity to various environmental organisms, such as algae and fish. scilit.comsemanticscholar.org

The predictive power of QSAR models is continually improving with the development of more sophisticated algorithms and the inclusion of larger, more diverse datasets. nih.gov These in silico approaches are becoming increasingly important in the early stages of chemical safety assessment, allowing for the prioritization of compounds for further experimental testing and the design of safer chemicals. nih.gov

Applications and Emerging Research Directions in 5 Ethoxy 2 Nitrobenzonitrile Chemistry

Role as a Building Block in Complex Molecule Synthesis

5-Ethoxy-2-nitrobenzonitrile serves as a key intermediate for the construction of more elaborate molecular architectures. Its functional groups offer multiple handles for sequential chemical modifications, allowing for the synthesis of a diverse range of derivatives.

Nitroaromatic compounds are significant in medicinal chemistry, with many acting as prodrugs that require reductive bioactivation. Current time information in Winnipeg, CA. The nitrile group is also a prevalent feature in over 70 approved drugs, where it can act as a bioisostere or a reactive center for covalent bonding with biological targets. Current time information in Winnipeg, CA. The combination of these functionalities in this compound makes it an attractive precursor for pharmaceutical intermediates.

The most critical transformation is the selective reduction of the nitro group to an amine, yielding 2-amino-5-ethoxybenzonitrile (B112762). This resulting aromatic amine is a fundamental precursor for the synthesis of various heterocyclic systems, which form the core of many pharmaceutical agents. For instance, substituted benzimidazoles, known for their wide range of biological activities, can be synthesized from such intermediates. smolecule.com While specific drugs derived directly from this compound are not prominently documented in publicly available literature, the synthetic utility of its derivatives is clear. For example, analogous nitrobenzonitrile structures are central to the synthesis of tyrosine kinase inhibitors and quinolone antibiotics. bloomtechz.com

Table 1: Key Transformations of this compound for Pharmaceutical Intermediate Synthesis

| Transformation | Reagents/Conditions | Product Functional Group | Potential Application |

| Nitro Group Reduction | H₂, Pd/C or SnCl₂, HCl | Primary Amine | Synthesis of heterocycles (e.g., benzimidazoles, quinolines) |

| Nitrile Hydrolysis | H₂O, H⁺ or OH⁻ | Carboxylic Acid | Amide bond formation, esterification |

| Nitrile Reduction | H₂, Raney Ni or LiAlH₄ | Primary Amine | Introduction of aminomethyl groups |

The synthetic pathways available for this compound also lend themselves to the production of agrochemicals and dyes. In the agrochemical sector, derivatives of nitrobenzonitrile have been developed as potent herbicides, such as inhibitors of acetyl lactate (B86563) synthase. bloomtechz.com The structural motifs accessible from this precursor are relevant to the development of modern fungicides and insecticides.

In the field of coloration, the reduction of the nitro group to 2-amino-5-ethoxybenzonitrile provides a key intermediate for the synthesis of azo dyes. Azo dyes are a major class of synthetic colorants prepared through a two-step process: the diazotization of a primary aromatic amine followed by coupling with an electron-rich aromatic compound. The resulting diazonium salt from 2-amino-5-ethoxybenzonitrile can be coupled with various phenols or anilines to produce a wide spectrum of colors. bloomtechz.com

Advanced Materials Science Applications

The application of nitrobenzonitrile derivatives is an emerging area in materials science. The strong dipole moment created by the electron-withdrawing nitro and nitrile groups can impart useful electronic and optical properties. While research specifically on this compound is limited, related compounds have been explored for applications such as dopants in organic light-emitting diodes (OLEDs). smolecule.com Furthermore, the structural backbone of this compound could be incorporated into larger polymer structures to create materials with tailored properties, potentially for use in polymer electrolytes or other advanced electronic applications. bloomtechz.com

Photochemistry of Nitroaromatics

The photochemistry of nitroaromatic compounds is a well-established field of study. Upon absorption of UV light, the nitro group can undergo a variety of transformations. A common photochemical reaction is the abstraction of a hydrogen atom from a suitable donor by the excited-state nitro group, leading to the formation of a nitroso compound. The specific photochemical behavior of this compound would be influenced by the presence of the ethoxy and nitrile groups, but detailed studies on this specific molecule are not widely available. Understanding these photochemical pathways is crucial for assessing the stability of materials containing this moiety and for potentially harnessing its photoreactivity in synthetic applications.

Development of Novel Catalytic Systems for this compound Transformations

Modern synthetic chemistry increasingly relies on the development of efficient and selective catalytic systems to minimize waste and improve reaction efficiency. For a multifunctional compound like this compound, chemoselectivity is a major challenge. A key area of research is the selective reduction of the nitro group without affecting the nitrile group.

Traditional methods often use stoichiometric reagents like tin(II) chloride. However, recent advancements have focused on heterogeneous catalytic systems. For example, platinum-on-carbon (Pt/C) catalysts have been shown to be effective for the selective reduction of nitro groups in the presence of nitriles, particularly at low hydrogen pressures. Another innovative approach involves the use of nanocomposites, such as silver nanoparticles supported on functionalized carbon nanotubes (Fe₃O₄-MWCNTs@PEI-Ag), which can catalytically reduce nitroaromatics to their corresponding amines in aqueous solutions at ambient temperatures.

Table 2: Comparison of Catalytic Systems for Nitro Group Reduction

| Catalytic System | Advantages | Disadvantages |

| SnCl₂ / HCl | Well-established, reliable | Stoichiometric, produces significant metal waste |

| Pd/C, H₂ | High efficiency, clean | Can sometimes over-reduce the nitrile group |

| Pt/C, H₂ | Good selectivity for nitro group | Can be more expensive than other metals |

| Fe₃O₄-MWCNTs@PEI-Ag | High selectivity, catalyst is magnetically recoverable and reusable, mild conditions | Complex catalyst preparation |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry has emerged as a powerful technology for chemical synthesis, offering significant advantages in terms of safety, scalability, and efficiency, particularly for hazardous reactions. The synthesis of nitroaromatic compounds often involves highly exothermic nitration reactions, which can be difficult to control on a large scale in traditional batch reactors. Flow reactors, with their high surface-area-to-volume ratio, allow for superior temperature control, making these reactions safer and more efficient.

Similarly, the subsequent transformations of this compound, such as catalytic hydrogenation, can be seamlessly integrated into a continuous flow process. This approach allows for the safe handling of hydrogen gas and precise control over reaction parameters like temperature, pressure, and residence time, leading to higher yields and purity. The automation inherent in flow chemistry platforms also enables the rapid synthesis and screening of a library of derivatives, accelerating the discovery of new pharmaceuticals, agrochemicals, and materials.

Conclusion and Future Perspectives

Summary of Key Research Findings on 5-Ethoxy-2-nitrobenzonitrile

Research literature specifically detailing the properties and applications of this compound is limited. Its primary role in the scientific landscape is as a commercially available building block for organic synthesis. The key findings are centered on its chemical structure and its implicit utility as a precursor for more complex molecules.

The compound's structure is characterized by a benzene (B151609) ring substituted with three key functional groups: an ethoxy group (-OCH2CH3), a nitro group (-NO2), and a nitrile group (-C≡N). The electronic properties of these groups—the electron-donating nature of the ethoxy group and the strong electron-withdrawing properties of the nitro and nitrile groups—create a specific reactivity pattern on the aromatic ring, making it a versatile intermediate for further chemical transformations.

Its principal application lies in its use as a precursor in multi-step synthetic pathways. The nitro group can be readily reduced to an amine, a fundamental component in many pharmaceutical and dye molecules. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, offering further pathways for molecular elaboration. While specific, large-scale industrial syntheses using this compound are not widely published in peer-reviewed literature, its availability from numerous chemical suppliers indicates its consistent use in both academic and industrial research and development.

Table 1: Summary of Research Status for this compound

| Research Area | Key Findings & Observations |

|---|---|

| Role in Synthesis | Primarily utilized as a chemical intermediate or building block in organic synthesis. |

| Key Functional Groups | Contains ethoxy (-OCH2CH3), nitro (-NO2), and nitrile (-C≡N) groups. |

| Implied Reactivity | The nitro group is a precursor to an amino group via reduction. The nitrile group can be converted into a carboxylic acid or primary amine. |

Identification of Knowledge Gaps and Untapped Research Avenues

The scarcity of dedicated research on this compound means there are significant knowledge gaps and numerous opportunities for future investigation. The current understanding of the compound is largely theoretical, based on the known chemistry of its constituent functional groups rather than on empirical data.

Key Knowledge Gaps Include:

Detailed Physicochemical Characterization: There is a lack of published data on fundamental properties such as its melting point, boiling point, solubility in various solvents, and spectroscopic data (NMR, IR, UV-Vis, Mass Spectrometry). A comprehensive characterization is the first step toward any new application.

Crystallographic Data: The solid-state structure of this compound has not been determined via single-crystal X-ray diffraction. Such analysis would provide valuable information on its molecular geometry, bond lengths, bond angles, and intermolecular interactions.

Reaction Kinetics and Mechanistic Studies: While the reduction of the nitro group or hydrolysis of the nitrile are predictable reactions, no kinetic or mechanistic studies have been published for this specific molecule. Understanding reaction rates and pathways is crucial for optimizing synthetic processes.

Exploration of Biological Activity: The compound has not been screened for any potential biological or pharmacological activity. Given that many nitroaromatic and benzonitrile (B105546) compounds exhibit such properties, this is a major untapped avenue of research.

Applications in Materials Science: Benzonitrile derivatives have shown promise in the development of advanced materials, such as those used in Organic Light-Emitting Diodes (OLEDs). The potential of this compound as a precursor for polymers or functional materials remains completely unexplored.

Potential Impact of Future Research on this compound in Chemical Science

Future research into this compound could have a notable impact across several domains of chemical science, from fundamental organic chemistry to applied materials and medicinal chemistry.

Advancements in Synthetic Chemistry: A thorough investigation into the reactivity of this compound could uncover novel synthetic methodologies. For example, exploring selective transformations of one functional group in the presence of the others could lead to more efficient and elegant syntheses of complex target molecules. This would be particularly valuable for creating libraries of compounds for drug discovery.

Pharmaceutical Development: The reduction of the nitro group in this compound yields 2-amino-5-ethoxybenzonitrile (B112762), a diamine precursor that is a common structural motif in pharmacologically active compounds. Systematic research could position this compound as a key starting material for new classes of therapeutic agents, potentially targeting areas like oncology or infectious diseases.

Materials Science Innovation: Research into the polymerization or incorporation of this molecule into larger structures could lead to new materials with unique optical or electronic properties. The combination of electron-donating and withdrawing groups could be exploited to create novel dyes, sensors, or components for electronic devices.

Expansion of Chemical Knowledge: At a fundamental level, detailed characterization and reactivity studies of this compound would contribute valuable data to the broader field of chemical science. This information would enhance the accuracy of computational models used to predict chemical properties and reactivity, aiding in the rational design of new molecules and reactions.

In essence, this compound is currently a tool used in the background of chemical synthesis. Future research holds the potential to bring it to the forefront as a well-characterized and versatile molecule with defined applications, thereby enriching the fields of medicinal chemistry, materials science, and synthetic methodology.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Ethoxy-2-nitrobenzonitrile, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves nitration and etherification steps. For example, nitro groups can be introduced via mixed acid (HNO₃/H₂SO₄) nitration of precursor benzonitrile derivatives, followed by ethoxy substitution using alkylation agents like ethyl bromide in the presence of a base (e.g., K₂CO₃). Purity optimization requires post-synthesis purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) and recrystallization from ethanol. Analytical confirmation via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) is critical to verify structural integrity .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Key safety measures include:

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods to minimize inhalation risks; ensure eye-wash stations and safety showers are accessible .

- Storage : Store in airtight containers under dry, inert conditions (e.g., nitrogen atmosphere) to prevent hydrolysis or decomposition .

- Spill Management : Neutralize spills with dry sand or chemical absorbents; avoid aqueous solutions to prevent environmental contamination .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : A multi-technique approach is essential:

- Spectroscopy : ¹H NMR (δ 8.2–8.5 ppm for aromatic protons, δ 4.1–4.3 ppm for ethoxy group) and FT-IR (ν~2220 cm⁻¹ for nitrile C≡N stretch, ~1520 cm⁻¹ for nitro group).

- Chromatography : HPLC with UV detection (λ~270 nm) to assess purity (>98%).

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ (theoretical m/z: 208.06 for C₉H₈N₂O₃) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound under varying pH conditions?

- Methodological Answer : Contradictions often arise from differences in experimental setups. To address this:

- Controlled Stability Studies : Conduct pH-dependent stability assays (pH 1–13) at 25°C and 40°C, monitoring degradation via UV-Vis spectroscopy.

- Mechanistic Analysis : Use LC-MS to identify degradation products (e.g., hydrolysis to carboxylic acids under basic conditions).

- Cross-Validation : Compare results with structurally analogous compounds (e.g., 4-Methoxy-3-nitrobenzonitrile) to isolate substituent-specific effects .

Q. What strategies are effective for optimizing reaction yields in cross-coupling reactions involving this compound?

- Methodological Answer : Nitro and nitrile groups can act as directing groups in cross-coupling. Key strategies include:

- Catalyst Selection : Pd(PPh₃)₄ or Pd(dba)₂ for Suzuki-Miyaura coupling with boronic esters (e.g., arylboronic acids).

- Solvent Optimization : Use polar aprotic solvents (DMF or DMSO) to enhance solubility and reaction rates.

- Temperature Control : Moderate heating (80–100°C) to balance reactivity and side-reaction suppression.

- Byproduct Monitoring : Track nitro-group reduction (e.g., to amines) via TLC or in-situ IR .

Q. How can computational methods enhance the design of derivatives based on this compound?

- Methodological Answer :

- DFT Calculations : Predict electronic properties (HOMO/LUMO energies) to guide functional group modifications.

- Docking Studies : Simulate interactions with biological targets (e.g., enzyme active sites) using software like AutoDock Vina.

- QSAR Modeling : Corrogate substituent effects (e.g., ethoxy vs. methoxy) with bioactivity data to prioritize synthetic targets .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer :

- Reproducibility Checks : Replicate synthesis and characterization under standardized conditions (e.g., heating rate during melting point determination).

- Interlaboratory Collaboration : Share samples with independent labs for cross-validation.

- Crystallography : Single-crystal X-ray diffraction to resolve structural ambiguities affecting spectral assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.